Alogliptin Related Compound 29

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

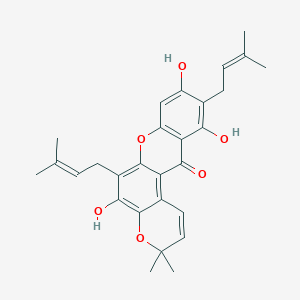

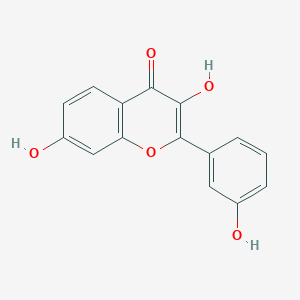

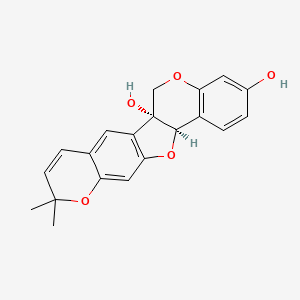

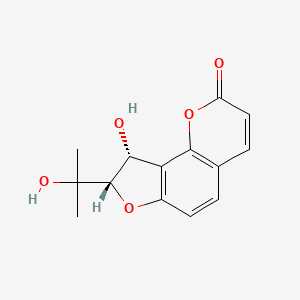

Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .

Synthesis Analysis

The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis

The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis

The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.Aplicaciones Científicas De Investigación

Application 1: Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles

- Summary of the Application: This study focuses on the formulation and optimization of Alogliptin-loaded polymeric nanoparticles. The aim is to improve the delivery of Alogliptin, an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 .

- Methods of Application: The nanoparticles were prepared using the nanoprecipitation method and further optimized by Box–Behnken experimental design (BBD). The formulation was optimized by varying the independent variables Eudragit RSPO (A), Tween 20 (B), and sonication time ©, and the effects on the hydrodynamic diameter (Y1) and entrapment efficiency (Y2) were evaluated .

- Results or Outcomes: The prepared nanoparticles show a hydrodynamic diameter of between 272.34 nm and 482.87 nm, and an entrapment efficiency of between 64.43 and 95.21%. The in vitro release data of the nanoparticles reveals a prolonged release pattern (84.52 ± 4.1%) in 24 h. The permeation study results show a 2.35-fold higher permeation flux than pure Alogliptin .

Application 2: SGLT Inhibitors as Antidiabetic Agents

- Summary of the Application: This research focuses on the use of Sodium/Glucose Cotransporter (SGLT) inhibitors as antidiabetic agents. Alogliptin Related Compound 29 is one of the compounds being studied for its potential as an SGLT inhibitor .

- Methods of Application: The methods of application involve testing the compound’s potency against SGLT2 and SGLT1 compared to the reference compound dapagliflozin .

- Results or Outcomes: Compound 29 was found to be more potent against SGLT2, whereas compound 30 was more potent against SGLT1 compared to dapagliflozin .

Application 3: Antidiabetic Treatment with Gliptins

- Summary of the Application: This research focuses on the use of gliptins, a group of drugs that includes Alogliptin, for antidiabetic treatment .

- Methods of Application: The methods of application involve testing the potency of various gliptins, including Alogliptin, in experimental models .

- Results or Outcomes: The study found that gliptins as a group exert favorable changes in experimental models .

Application 4: Alogliptin as a Dipeptidyl Peptidase-4 Inhibitor

- Summary of the Application: This study focuses on the use of Alogliptin as a dipeptidyl peptidase-4 inhibitor. Alogliptin is an FDA-approved oral anti-hyperglycemic drug .

- Methods of Application: The methods of application involve testing the potency of Alogliptin in inhibiting dipeptidyl peptidase-4 .

- Results or Outcomes: The study found that Alogliptin effectively inhibits dipeptidyl peptidase-4 .

Safety And Hazards

Propiedades

Número CAS |

1246610-74-1 |

|---|---|

Nombre del producto |

Alogliptin Related Compound 29 |

Fórmula molecular |

C23H29N5O4 |

Peso molecular |

439.52 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Loxoprofen acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.